molecular formula C3H7ClN2O B13613430 2-Chloro-N-hydroxypropanimidamide

2-Chloro-N-hydroxypropanimidamide

Cat. No.: B13613430
M. Wt: 122.55 g/mol
InChI Key: XFMZRQQRAWXSBD-UHFFFAOYSA-N
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Description

(Z)-2-chloro-N’-hydroxypropanimidamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group and a hydroxypropanimidamide moiety. Its distinct chemical properties make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloropropionitrile with hydroxylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of (Z)-2-chloro-N’-hydroxypropanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-chloro-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-chloro-N’-hydroxypropanimidamide is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, (Z)-2-chloro-N’-hydroxypropanimidamide is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials and additives.

Mechanism of Action

The mechanism of action of (Z)-2-chloro-N’-hydroxypropanimidamide involves its interaction with molecular targets such as enzymes and receptors. The chloro group and hydroxypropanimidamide moiety allow it to form specific interactions with these targets, modulating their activity. This modulation can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-hydroxyacetamidine
  • 2-chloro-N’-hydroxybutanimidamide
  • 2-chloro-N’-hydroxyvalerimidamide

Uniqueness

(Z)-2-chloro-N’-hydroxypropanimidamide is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its combination of a chloro group and hydroxypropanimidamide moiety allows for versatile chemical modifications and biological interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C3H7ClN2O

Molecular Weight

122.55 g/mol

IUPAC Name

2-chloro-N'-hydroxypropanimidamide

InChI

InChI=1S/C3H7ClN2O/c1-2(4)3(5)6-7/h2,7H,1H3,(H2,5,6)

InChI Key

XFMZRQQRAWXSBD-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)Cl

Canonical SMILES

CC(C(=NO)N)Cl

Origin of Product

United States

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